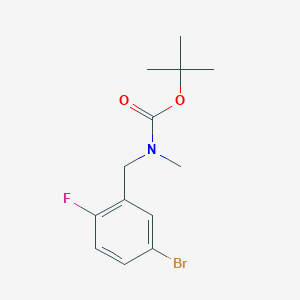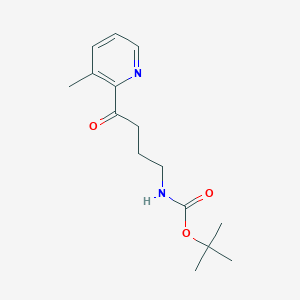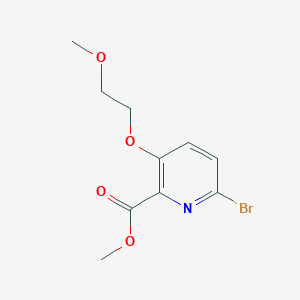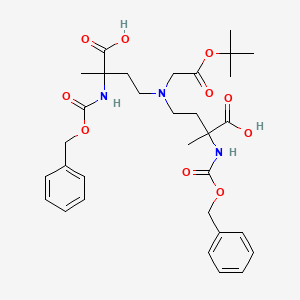
Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate
Vue d'ensemble
Description
“Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate” is a chemical compound with a complex structure. It has a molecular formula of C11H7ClF2N2O2 and an average mass of 272.635 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C11H7ClF2N2O2 . It has an average mass of 272.635 Da . Further analysis would require more specific data.
Applications De Recherche Scientifique
Synthesis and Reactions of Quinoxaline Derivatives :
- Chlorination of ethyl(quinoxalin-2(1H)one)-3-carboxylate led to the production of ethyl (2-chloroquinoxaline)-3-carboxylate, which was further used in various chemical reactions to synthesize different derivatives including pyrazolylquinoxaline and oxadiazoloquinoxaline derivatives. These compounds have potential applications in organic synthesis and drug development (Moustafa, 2000).
Chemical Structure and NMR Study :
- A study on ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its halogenated derivatives, which are closely related to Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate, provided insights into their chemical structures through NMR spectroscopy. This research aids in understanding the molecular structure and properties of these compounds (Podányi et al., 1996).
Synthesis under Microwave-Assistance :
- Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized using a microwave-assisted method, which is efficient and yields a high product percentage. This method demonstrates the potential for efficient synthesis of related quinoxaline derivatives (Song Bao-an, 2012).
Antimicrobial Activity of Novel Compounds :
- Ethyl-3-mercaptoquinoxaline-2-carboxylate was used to synthesize novel furothienoquinoxalines, pyranothienoquinoxalines, and other heterocyclic systems fused with thieno[2,3-b]quinoxalines. These compounds displayed antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Moustafa & Elossaily, 2002).
Quinoline-3-carboxylates as Antibacterial Agents :
- Ethyl-2-chloroquinoline-3-carboxylates were synthesized and tested for their antibacterial activity against Bacillus subtilis and Vibrio cholera. These compounds showed moderate antibacterial activity, indicating their potential in antibacterial drug development (Krishnakumar et al., 2012).
Anticancer Activity of Heterocycles :
- Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was utilized to synthesize new heterocycles, some of which exhibited potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
Orientations Futures
Quinoxalines have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . Therefore, “Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate”, being a quinoxaline derivative, holds potential for future research and development in these areas.
Mécanisme D'action
Target of Action
Ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate is a complex organic compound Quinoline derivatives, which this compound is a part of, are known to exhibit a broad spectrum of biological activities . They have been used as a basic structure for the development of antimalarial drugs, antineoplastic drugs, and drugs for heart diseases .
Mode of Action
It’s known that the negative potential region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
Biochemical Pathways
Quinoline derivatives are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities .
Propriétés
IUPAC Name |
ethyl 3-chloro-6,8-difluoroquinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2/c1-2-18-11(17)9-10(12)15-7-4-5(13)3-6(14)8(7)16-9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYDMUFKHNRQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2F)F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)


![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)









